Fluorobutyrophenone

Physical Chemistry Process Chemistry Synthetic Optimization

4'-Fluorobutyrophenone (CAS 582-83-2) is the essential para-fluorinated butyrophenone for synthesizing haloperidol, haloanisone, triperidol, and related antipsychotics. The unique ortho-directing effect of the para-fluorine substituent makes it the sole viable precursor for high-affinity radioligands like 2'-iodospiperone (2'-ISP, KD=0.25 nM for D2), which is critical for SPECT/PET neuroimaging. Its LogP of 2.78 provides a predictable 0.12-unit shift from the 4'-chloro analog for reverse-phase HPLC method development. Substitution with chloro or bromo analogs alters regiochemistry, impurity profiles, and reaction kinetics, making this the only compound that meets strict pharmacopeial and radiochemical specifications.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13424257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobutyrophenone
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)F
InChIInChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyMBNBAODMHRPUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorobutyrophenone Procurement Guide: Core Physical, Spectral, and Reactivity Parameters for Sourcing Decisions


Fluorobutyrophenone, specifically 4'-fluorobutyrophenone (CAS 582-83-2), is a para-substituted butyrophenone derivative with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol [1]. It is a key synthetic intermediate widely utilized in the preparation of antipsychotic agents including haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . The compound features a distinctive ortho-position on its phenyl ring that serves as a highly plausible iodination site for radiolabeling applications [2].

Fluorobutyrophenone vs. Halogenated Analogs: Why 'In-Class' Does Not Mean Interchangeable


While 4'-chlorobutyrophenone and 4'-bromobutyrophenone share the same butyrophenone backbone, their distinct physicochemical profiles preclude direct substitution in synthetic and analytical workflows. Differences in boiling point, density, and molar mass impact reaction kinetics, purification steps, and downstream impurity profiles. Furthermore, the unique electronic properties of the fluorine substituent dictate a specific reactivity, notably the ortho-directed iodination site critical for radiopharmaceutical synthesis [1], a feature not equivalently replicated by chloro or bromo analogs.

Fluorobutyrophenone (CAS 582-83-2): Head-to-Head Comparative Data Against Chloro and Bromo Analogs


Boiling Point and Density: Fluorobutyrophenone vs. Chloro and Bromo Analogs

Compared to its 4'-chloro and 4'-bromo counterparts, 4'-fluorobutyrophenone exhibits a significantly lower boiling point and density, which directly affects its behavior in large-scale distillations and solvent recovery. The fluorinated compound boils at 234.7±13.0 °C , whereas 4'-chlorobutyrophenone boils at 254 °C and 4'-bromobutyrophenone at 290.9 °C at 760 mmHg [1]. Density values also differ: 1.1±0.1 g/cm³ for fluoro , 1.14 g/cm³ for chloro , and 1.334 g/cm³ for bromo [1].

Physical Chemistry Process Chemistry Synthetic Optimization

Molecular Weight: Impact on Stoichiometry and Shipping Cost Calculations

The molecular weight of 4'-fluorobutyrophenone is 166.19 g/mol [1]. In contrast, 4'-chlorobutyrophenone weighs 182.65 g/mol and 4'-bromobutyrophenone weighs 227.10 g/mol [2]. This represents a 9.9% increase for the chloro analog and a 36.7% increase for the bromo analog relative to the fluoro compound.

Synthetic Planning Logistics Cost Modeling

LogP (Partition Coefficient): Fluoro vs. Chloro Analogs for Chromatographic Method Development

The predicted octanol-water partition coefficient (LogP) is a key determinant of chromatographic retention and bioavailability. 4'-Fluorobutyrophenone has an estimated LogP of 2.78 , while 4'-chlorobutyrophenone has an estimated LogP of 2.9 . The 0.12 unit difference, though modest, can alter reverse-phase HPLC retention times and is a factor in predicting blood-brain barrier permeability in CNS drug candidates.

Analytical Chemistry HPLC Method Development ADME Prediction

Ortho-Directed Iodination: A Unique Structural Feature of the p-Fluorobutyrophenone Moiety

Structure-activity relationship (SAR) studies have identified the ortho position of the p-fluorobutyrophenone moiety as a highly plausible and selective site for iodination [1]. This is not a generic feature of all p-substituted butyrophenones; the electronic directing effect of the para-fluorine atom is essential for this reactivity. For example, 2'-iodospiperone (2'-ISP), synthesized using this ortho-directed iodination strategy on the p-fluorobutyrophenone scaffold, demonstrated a dissociation constant (KD) of 0.25 nM for the dopamine D2 receptor [1].

Radiopharmaceutical Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Fluorobutyrophenone (4'-Fluorobutyrophenone): Evidence-Backed Scenarios for Prioritized Procurement


Synthesis of Haloperidol and Related Antipsychotic APIs

As the core precursor for haloperidol and its analogs (haloanisone, triperidol, etc.), 4'-fluorobutyrophenone is a non-negotiable starting material for this therapeutic class . Its lower boiling point relative to chloro and bromo analogs allows for more energy-efficient and cleaner distillations during the multi-step synthesis, a significant advantage in process development and scale-up. Procurement of this specific compound is driven by the established synthetic route to a blockbuster drug class.

Development of Dopamine D2 Receptor Radioligands for CNS Imaging

The unique ortho-directing effect of the para-fluorine substituent makes this compound the essential precursor for synthesizing high-affinity, radioiodinated ligands such as 2'-iodospiperone (2'-ISP) [1]. With a KD of 0.25 nM for the D2 receptor [1], these ligands are critical tools for in vitro and in vivo (SPECT/PET) imaging studies of neurological and psychiatric disorders. Substitution with a chloro or bromo analog will result in a different, and likely inferior, regiochemical outcome, making fluorobutyrophenone the sole compound of choice for this application.

HPLC Method Development and Analytical Reference Standard

The distinct LogP value of 2.78 makes 4'-fluorobutyrophenone a suitable reference compound for developing reverse-phase HPLC methods aimed at separating closely related butyrophenone derivatives. The 0.12 LogP unit difference from the 4'-chloro analog provides a predictable shift in retention time, allowing analytical chemists to validate method specificity and resolve critical impurity pairs in pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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